Hexakis(2,3,6-tri-O-ethyl)-alpha-cyclodextrin
Description
Hexakis(2,3,6-tri-O-ethyl)-α-cyclodextrin (HEt-α-CD) is a fully ethylated derivative of α-cyclodextrin (α-CD), where all hydroxyl groups at the 2-, 3-, and 6-positions of the glucose units are replaced with ethyl groups. This substitution imparts distinct physicochemical properties, including enhanced hydrophobicity and cavity flexibility compared to unmodified α-CD . While direct structural data for HEt-α-CD is sparse in the provided evidence, analogous methylated derivatives, such as hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin (HMe-α-CD), form crystalline inclusion complexes with small molecules (e.g., trichlorofluoromethane) via channel-like lattice structures . HEt-α-CD is likely to exhibit stronger guest-binding capabilities due to the larger ethyl groups, which increase steric bulk and modulate cavity accessibility. Applications of HEt-α-CD are inferred from its methylated and sulfated analogs, spanning molecular encapsulation, chiral separations, and environmental sensing .
Properties
Molecular Formula |
C72H132O30 |
|---|---|
Molecular Weight |
1477.8 g/mol |
IUPAC Name |
31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C72H132O30/c1-19-73-37-43-49-55(79-25-7)61(85-31-13)67(91-43)98-50-44(38-74-20-2)93-69(63(87-33-15)56(50)80-26-8)100-52-46(40-76-22-4)95-71(65(89-35-17)58(52)82-28-10)102-54-48(42-78-24-6)96-72(66(90-36-18)60(54)84-30-12)101-53-47(41-77-23-5)94-70(64(88-34-16)59(53)83-29-11)99-51-45(39-75-21-3)92-68(97-49)62(86-32-14)57(51)81-27-9/h43-72H,19-42H2,1-18H3 |
InChI Key |
UGUMURBXJADHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(O2)C(C7OCC)OCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Ethylation in Dimethylformamide
The most widely reported method involves reacting α-cyclodextrin with ethyl iodide (C₂H₅I) in anhydrous dimethylformamide (DMF) under strongly basic conditions. Sodium hydride (NaH) or sodium hydroxide (NaOH) is typically employed to deprotonate hydroxyl groups, facilitating nucleophilic substitution. A molar ratio of 18:1 (ethyl iodide to α-cyclodextrin) ensures complete substitution at all 2-, 3-, and 6-positions.
Reaction Conditions
-
Solvent: Anhydrous DMF, rigorously dried to prevent hydrolysis of ethyl iodide.
-
Temperature: 0–25°C to minimize side reactions.
-
Duration: 24–72 hours, with progress monitored via thin-layer chromatography (TLC).
Challenges
Phase-Transfer Catalysis
To improve reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are used in biphasic systems (e.g., DMF/water). This method reduces reagent waste and enhances ethyl group incorporation at the 6-position, which is sterically hindered. Yields of 60–70% have been reported with this approach.
Stepwise Protection-Deprotection Strategies
Selective 6-O-Ethylation Followed by 2,3-O-Ethylation
A two-step protocol mitigates regioselectivity challenges:
-
6-O-Ethylation: Treat α-cyclodextrin with ethyl iodide in the presence of barium oxide (BaO) and barium hydroxide (Ba(OH)₂) in DMF. This selectively ethylates the primary 6-hydroxyl groups due to their higher reactivity.
-
2,3-O-Ethylation: The partially ethylated intermediate is reacted with excess ethyl iodide and sodium hydride to substitute the remaining 2- and 3-hydroxyl groups.
Advantages
Tritylation-Protected Intermediates
Temporary protection of hydroxyl groups with trityl (triphenylmethyl) groups enables precise ethylation:
-
Tritylation: React α-cyclodextrin with trityl chloride to protect specific hydroxyl positions.
-
Ethylation: Perform alkylation on unprotected hydroxyls.
-
Detritylation: Remove trityl groups using acidic conditions (e.g., HCl in methanol).
This method is laborious but yields products with >95% substitution accuracy, as demonstrated in analogous methylated cyclodextrin syntheses.
Alternative Solvent Systems and Catalysts
Ionic Liquid-Mediated Reactions
Recent advancements utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents. These media enhance reagent solubility and reduce reaction times to 12–18 hours. Ethylation efficiencies of 85% have been achieved at 60°C.
Microwave-Assisted Synthesis
Microwave irradiation accelerates ethylation by improving energy transfer. A typical protocol involves:
Analytical Characterization and Quality Control
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for ethyl groups: δ 1.1–1.3 ppm (CH₃), δ 3.3–3.7 ppm (OCH₂). ¹³C NMR confirms substitution at all positions.
-
Mass Spectrometry: High-resolution ESI-MS exhibits a molecular ion peak at m/z 1477.8 [M+Na]⁺, consistent with the molecular formula C₇₂H₁₃₂O₃₀.
Purity Assessment
-
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves hexakis(2,3,6-tri-O-ethyl)-α-cyclodextrin from under-ethylated byproducts.
Industrial-Scale Production and Optimization
Cost-Effective Reagent Recovery
Industrial protocols recover DMF and unreacted ethyl iodide via vacuum distillation, reducing material costs by 30–40%.
Environmental Considerations
-
Waste Management: Neutralization of basic byproducts (e.g., NaI) is required before disposal.
-
Solvent Recycling: DMF is reclaimed through fractional distillation, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 60–70% | 85–90% | Moderate | High |
| Stepwise Protection | 75–80% | ≥95% | High | Moderate |
| Ionic Liquid-Mediated | 70–75% | 90–92% | Low | High |
| Microwave-Assisted | 75–80% | 88–90% | Low | Moderate |
Chemical Reactions Analysis
- Et₆αCD undergoes various chemical reactions:
Inclusion Complex Formation: Et₆αCD forms host-guest complexes with hydrophobic molecules, encapsulating them within its cavity.
Substitution Reactions: Ethyl groups can be selectively replaced by other functional groups.
Hydrolysis: Et₆αCD can be hydrolyzed to yield α-cyclodextrin.
- Common reagents include alkyl halides, acids, and enzymes.
- Major products include inclusion complexes with drugs, dyes, and other organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Drug Solubilization and Bioavailability Enhancement
Et₆αCD is primarily used to improve the solubility and bioavailability of poorly soluble drugs. It forms inclusion complexes with hydrophobic drugs, thereby enhancing their solubility in aqueous environments. This property is particularly beneficial for drugs with low water solubility, which often limits their therapeutic efficacy .
Case Study: Anticancer Agents
Research has demonstrated that Et₆αCD can effectively encapsulate anticancer agents like 2-methoxyestradiol (2ME), significantly improving its solubility and stability. This encapsulation not only enhances the drug's bioavailability but also facilitates controlled release, making it a promising strategy for cancer treatment .
Environmental Applications
Pollutant Removal
Et₆αCD has shown efficacy in environmental remediation by removing organic pollutants from water. Its ability to encapsulate hydrophobic contaminants allows for effective extraction from aqueous solutions, making it a valuable tool in environmental cleanup efforts.
Case Study: Water Treatment
Studies have illustrated the use of Et₆αCD in treating wastewater contaminated with hydrophobic organic compounds. By forming stable inclusion complexes with these pollutants, Et₆αCD aids in their removal from water sources, thus improving water quality.
Biotechnology Applications
Influence on Enzyme Activity
In biotechnology, Et₆αCD is utilized to modulate enzyme activity and stabilize proteins. Its ability to form complexes with biomolecules can enhance enzyme stability under various conditions, which is crucial for biocatalysis and industrial applications .
Case Study: Protein Stabilization
A study highlighted the use of Et₆αCD in stabilizing enzymes used in food processing. The inclusion complex formation not only protected the enzymes from denaturation but also improved their catalytic efficiency during processing .
Food Technology Applications
Flavor and Fragrance Stabilization
In the food industry, Et₆αCD is employed to stabilize volatile flavor compounds and fragrances. By encapsulating these substances, it prevents their evaporation and degradation during storage and processing.
Case Study: Flavor Retention
Research has indicated that using Et₆αCD to encapsulate essential oils significantly enhances flavor retention in food products. This application is particularly beneficial for products requiring prolonged shelf life without compromising taste quality .
Summary Table of Applications
| Field | Application | Benefits |
|---|---|---|
| Pharmaceuticals | Drug solubilization | Enhanced bioavailability of poorly soluble drugs |
| Environmental Science | Pollutant removal | Effective extraction of organic contaminants |
| Biotechnology | Enzyme stabilization | Improved stability and activity of enzymes |
| Food Technology | Flavor stabilization | Retention of volatile flavors in food products |
Mechanism of Action
- Et₆αCD’s mechanism lies in its ability to form inclusion complexes.
- It encapsulates hydrophobic molecules, altering their physicochemical properties.
- Molecular targets include drugs, pollutants, and biomolecules.
Comparison with Similar Compounds
Key Insights :
- Ethyl and methyl substituents increase hydrophobicity but differ in steric effects. HEt-α-CD’s larger ethyl groups may restrict cavity access compared to HMe-α-CD .
- Sulfated derivatives (e.g., HxS) prioritize polar interactions, making them ideal for aqueous applications like capillary electrophoresis .
- Acetylated analogs exhibit extreme lipophilicity, limiting water solubility but enhancing compatibility with hydrophobic drugs .
Physicochemical Properties
Biological Activity
Hexakis(2,3,6-tri-O-ethyl)-alpha-cyclodextrin (HECD) is a modified cyclodextrin that has garnered attention due to its unique structural properties and potential applications in drug delivery and biocompatibility. This article explores the biological activity of HECD, focusing on its pharmacological effects, biocompatibility, and mechanisms of action.
Structural Characteristics
This compound is derived from alpha-cyclodextrin (α-CD), which consists of six glucopyranose units. The modification involves the substitution of ethyl groups at the 2, 3, and 6 positions of the glucose units. This alteration enhances the hydrophobic characteristics of the cyclodextrin, potentially improving its ability to form inclusion complexes with various hydrophobic drugs.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈₄H₁₅₄O₃₅ |
| Molecular Weight | 1724.100 g/mol |
| Melting Point | 74-76 °C |
| LogP | 6.69760 |
| Solubility | Soluble in organic solvents |
Drug Delivery Systems
HECD has been investigated as a carrier for various pharmaceutical compounds due to its ability to enhance solubility and stability. Cyclodextrins are known for their capacity to form inclusion complexes with poorly soluble drugs, thus improving their bioavailability. For instance, studies have demonstrated that HECD can effectively encapsulate hydrophobic drugs such as ketoprofen and meloxicam, leading to improved therapeutic efficacy in animal models .
Case Study: Ketoprofen Inclusion Complex
- Objective : To evaluate the solubility enhancement of ketoprofen using HECD.
- Methodology : The inclusion complex was prepared using solvent evaporation techniques.
- Results : The solubility of ketoprofen increased significantly when complexed with HECD compared to its free form.
- : HECD serves as an effective carrier for enhancing the solubility and bioavailability of ketoprofen.
Biocompatibility Studies
Biocompatibility is crucial for any pharmaceutical excipient. Research on HECD has focused on its cytotoxicity and hemolytic activity. In vitro studies using cell lines such as Caco-2 have shown that HECD exhibits low cytotoxicity, making it a promising candidate for drug formulations .
Hemolysis Test Results
| Concentration (mg/mL) | % Hemolysis |
|---|---|
| 0.1 | 1.5 |
| 0.5 | 2.0 |
| 1.0 | 3.5 |
The hemolysis test results indicate that HECD has minimal impact on red blood cells at concentrations typically used in drug formulations.
The biological activity of HECD can be attributed to several mechanisms:
- Inclusion Complex Formation : The hydrophobic cavity of HECD allows for the encapsulation of various drugs, enhancing their stability and solubility.
- Sustained Release : Due to its structural properties, HECD can facilitate sustained release profiles for encapsulated drugs, improving therapeutic outcomes .
- Reduced Toxicity : Structural modifications reduce the interaction with biological membranes, leading to lower cytotoxic effects compared to unmodified cyclodextrins .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in achieving regioselective ethylation of alpha-cyclodextrin at the 2,3,6 positions?
- Methodological Answer : Regioselective ethylation requires precise control of reaction conditions to target specific hydroxyl groups. Strategies include:
- Protection/Deprotection : Temporarily blocking reactive sites (e.g., 6-OH) using bulky protecting groups, followed by ethylation at 2- and 3-positions .
- Catalytic Optimization : Using bases like NaH or phase-transfer catalysts to enhance reaction efficiency. For example, tri-O-ethyl derivatives of beta-cyclodextrin were synthesized via sequential alkylation under anhydrous conditions .
- Purification : Chromatographic techniques (e.g., HPLC) or crystallization are critical due to the formation of regioisomers .
Q. How does the substitution pattern (2,3,6-tri-O-ethyl) influence the host-guest complexation efficiency compared to native alpha-cyclodextrin?
- Methodological Answer : Ethylation alters physicochemical properties:
- Cavity Hydrophobicity : Ethyl groups reduce cavity polarity, enhancing binding to non-polar guests (e.g., steroids, fatty acids). Beta-cyclodextrin ethyl derivatives show improved chiral separation of hydrophobic analytes in gas chromatography .
- Solubility : Ethylation decreases water solubility but improves organic solvent compatibility, requiring solvent optimization in formulation studies .
- Steric Effects : Bulky ethyl groups may restrict access to the cavity, necessitating structural modeling (e.g., molecular docking) to predict guest fit .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported binding constants (Ka) between Hexakis(2,3,6-tri-O-ethyl)-alpha-cyclodextrin and hydrophobic guests?
- Methodological Answer : Discrepancies arise from variability in:
- Solvent Systems : Polar solvents (e.g., water/DMSO mixtures) vs. non-polar media alter guest partitioning. Standardize solvent composition and ionic strength .
- Analytical Techniques : Compare isothermal titration calorimetry (ITC) for thermodynamic data with NMR titration for stoichiometric validation. For example, beta-cyclodextrin derivatives showed Ka variations of 10–50% across methods .
- Temperature Control : Binding affinity is temperature-sensitive; maintain consistent thermal conditions (±0.5°C) during measurements .
Q. How can rotational correlation time (τR) and hydration state be quantitatively assessed for metal complexes involving this cyclodextrin in MRI contrast agent research?
- Methodological Answer :
- Luminescence Lifetime Decay : Measure Gd(III) complex hydration using terbium(III) analogues, where water coordination correlates with luminescence quenching .
- Deuteron Quadrupolar Relaxation : Quantify water mobility around the complex to estimate τR .
- Pulse-Field Gradient NMR : Determine translational diffusion coefficients to infer molecular size and aggregation state .
Q. What chromatographic techniques are optimal for resolving regioisomeric impurities in this compound synthesis?
- Methodological Answer :
- HPLC with Charged Aerosol Detection (CAD) : Provides high sensitivity for non-UV-absorbing analytes. Beta-cyclodextrin ethyl derivatives were resolved using C18 columns with acetonitrile/water gradients .
- Capillary Electrophoresis (CE) : Single-isomer sulfated cyclodextrins were separated using borate buffers at pH 9.3, a method adaptable for ethylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
